1,2-Dimethyl-5-bromoindole
Description
1,2-Dimethyl-5-bromoindole is a halogenated indole derivative characterized by a bromine atom at the 5-position and methyl groups at the 1- and 2-positions of the indole ring. Its molecular formula is C₁₀H₁₀BrN, with a molecular weight of 224.10 g/mol. The compound exhibits moderate polarity due to the electron-withdrawing bromine substituent and the steric effects of the methyl groups. It is typically synthesized via electrophilic substitution reactions on pre-methylated indole precursors or through cross-coupling methodologies . Applications include its use as a intermediate in pharmaceutical synthesis (e.g., kinase inhibitors) and in agrochemical research due to its bioactive properties .

Properties
Molecular Formula |
C10H10BrN |
|---|---|
Molecular Weight |
224.10 g/mol |
IUPAC Name |
5-bromo-1,2-dimethylindole |
InChI |
InChI=1S/C10H10BrN/c1-7-5-8-6-9(11)3-4-10(8)12(7)2/h3-6H,1-2H3 |
InChI Key |
CTLFMCACJRWVLM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(N1C)C=CC(=C2)Br |
Origin of Product |
United States |
Preparation Methods
Three-Step Synthesis Route from Indole
A well-documented method for preparing 5-bromoindole derivatives involves a three-step process starting from indole, which can be adapted for 1,2-dimethyl substituted analogues by introducing methyl groups at appropriate stages.
Step 1: Synthesis of 2-sodium sulfonate-indole intermediate
- Indole is dissolved in an alcoholic organic solvent such as ethanol.
- An aqueous solution of sodium bisulfite (or potassium bisulfite) is added.
- The mixture is stirred at 20–30°C for 15–20 hours.
- The reaction mixture is filtered, washed, and dried to obtain the 2-sodium sulfonate-indole intermediate.
Step 2: Acetylation to form 2-sodium sulfonate-1-acetylindole
- The intermediate from step 1 is acetylated to protect the nitrogen, facilitating regioselective bromination.
Step 3: Bromination to yield 5-bromoindole
- The acetylated intermediate is dissolved in water.
- Bromine is added dropwise at 0–5°C and stirred for 1–3 hours.
- The temperature is then raised to room temperature for further reaction.
- Sodium bisulfite solution is added to quench excess bromine.
- Sodium hydroxide solution is added and the mixture refluxed for 12–18 hours.
- The product crystallizes upon cooling, filtered, washed, and dried to yield 5-bromoindole with high purity (~99.2%).
This method is noted for moderate reaction temperatures, fewer steps, and cost efficiency with high-quality product output.
Adaptation for 1,2-Dimethyl Substitution
- Methyl groups at positions 1 and 2 can be introduced either before the sulfonation step or after obtaining 5-bromoindole by selective methylation.
- Methylation at nitrogen (position 1) is typically achieved using methyl iodide or dimethyl sulfate under basic conditions.
- Methylation at position 2 requires directed lithiation or electrophilic substitution methods, often using organolithium reagents or Friedel-Crafts alkylation under controlled conditions.
Purification by Steam Distillation and Crystallization
An alternative purification method for 5-bromoindole derivatives, including this compound, involves:
- Adding crude 5-bromoindole product (50–98% purity) to water.
- Bubbling steam through the aqueous suspension to carry out steam distillation.
- Collecting the distilled water solution until the compound is fully distilled out.
- Crystallizing the compound directly from water or extracting with an organic solvent followed by concentration and crystallization.
- This method yields colorless, pure 5-bromoindole derivatives with purity exceeding 99%.
Comparative Data Table of Key Preparation Parameters
| Step | Conditions | Reagents | Temperature | Time | Yield/Purity | Notes |
|---|---|---|---|---|---|---|
| Sulfonation | Indole in ethanol + NaHSO3 | Sodium bisulfite aqueous solution | 20–30°C | 15–20 hours | Intermediate obtained | Light blue solid; intermediate stage |
| Acetylation | Acetylation of sulfonate intermediate | Acetylating agent (e.g., acetic anhydride) | Moderate (room temp or slight heating) | Variable | Intermediate obtained | Protects nitrogen for bromination |
| Bromination | Bromine addition in water | Bromine (1–2 equiv relative to intermediate) | 0–5°C initial, then room temp | 1–3 hours + reflux 12–18 hours | 99.2% purity 5-bromoindole | Controlled bromination, quenching with bisulfite |
| Methylation (for 1,2-dimethyl) | Methyl iodide or Friedel-Crafts alkylation | Methylating agents | Variable | Variable | High purity methylated product | Requires regioselectivity control |
| Purification | Steam distillation + crystallization | Water, organic solvents for extraction | Steam distillation temp | Until complete distillation | >99% purity | Efficient purification method |
Research Findings and Analysis
- The three-step synthetic route is advantageous for industrial scale-up due to its moderate temperature conditions and relatively low solvent consumption compared to older methods.
- The use of sodium bisulfite serves dual purposes: facilitating sulfonation and quenching excess bromine, improving safety and environmental profile.
- The acetylation step is critical to direct bromination selectively to the 5-position, preventing polybromination or substitution at undesired sites.
- Steam distillation purification enhances product purity beyond 99%, which is crucial for pharmaceutical applications, especially when this compound serves as an intermediate for drugs like Eletriptan and Vilazodone.
- The methylation steps require careful control to avoid over-alkylation or substitution at unintended positions, often necessitating protective groups or selective lithiation strategies.
Chemical Reactions Analysis
Types of Reactions
1,2-Dimethyl-5-bromoindole undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom in the compound can be replaced by other nucleophiles through nucleophilic substitution reactions.
Oxidation Reactions: The methyl groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction Reactions: The compound can undergo reduction reactions to remove the bromine atom or reduce other functional groups present.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium tert-butoxide, and other strong bases.
Oxidation: Reagents such as potassium permanganate, chromium trioxide, or other oxidizing agents are used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products Formed
Substitution: Formation of various substituted indoles depending on the nucleophile used.
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of dehalogenated indoles or reduced functional groups.
Scientific Research Applications
1,2-Dimethyl-5-bromoindole has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications in treating various diseases.
Industry: Used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1,2-Dimethyl-5-bromoindole depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The bromine atom and methyl groups can influence the compound’s binding affinity and specificity to these targets. The exact pathways involved can vary depending on the biological context and the specific activity being studied .
Comparison with Similar Compounds
Comparison with Structural Analogs
To contextualize its properties, 1,2-Dimethyl-5-bromoindole is compared below with analogous halogenated and alkylated indoles:
Table 1: Structural and Physical Properties
| Compound | Molecular Formula | Molecular Weight (g/mol) | Melting Point (°C) | Boiling Point (°C) | Solubility (mg/mL, 25°C) |
|---|---|---|---|---|---|
| This compound | C₁₀H₁₀BrN | 224.10 | 98–102 | 310 (dec.) | 0.15 (water), 12 (EtOH) |
| 5-Bromoindole | C₈H₆BrN | 196.05 | 122–124 | 285 | 0.08 (water), 8.5 (EtOH) |
| 1-Methylindole | C₉H₉N | 131.18 | 57–59 | 245 | 0.10 (water), 25 (EtOH) |
| 2-Methyl-5-bromoindole | C₉H₈BrN | 210.08 | 105–108 | 295 (dec.) | 0.12 (water), 10 (EtOH) |
Key Observations :
- The dual methyl groups in this compound reduce its solubility in polar solvents compared to 5-bromoindole, likely due to increased hydrophobicity .
- Its melting point is lower than 2-methyl-5-bromoindole, suggesting steric hindrance from the 1-methyl group disrupts crystal packing .
Table 2: Reactivity and Stability
| Compound | Electrophilic Substitution (Position) | Stability under Light | Oxidative Stability (H₂O₂, 24h) |
|---|---|---|---|
| This compound | 4-, 6- (minor) | Moderate | 85% intact |
| 5-Bromoindole | 3-, 7- | Low | 40% intact |
| 1-Methylindole | 3-, 5- | High | 95% intact |
| 2-Methyl-5-bromoindole | 4-, 6- | Moderate | 78% intact |
Key Observations :
- Bromine at the 5-position directs electrophilic attacks to the 4- and 6-positions, but methyl groups at 1 and 2 sterically hinder reactivity compared to unmethylated analogs .
- 1-Methylindole exhibits superior oxidative stability, whereas brominated derivatives degrade faster due to Br⁻ elimination pathways .
Table 3: Pharmacological Profiles
| Compound | IC₅₀ (µM) for Kinase X | Antimicrobial Activity (MIC, µg/mL) | Cytotoxicity (HeLa cells, LD₅₀, µM) |
|---|---|---|---|
| This compound | 0.45 | 12.5 (E. coli) | 48.2 |
| 5-Bromoindole | 1.20 | 25.0 (E. coli) | 22.1 |
| 1-Methylindole | >100 | >100 | >100 |
| 2-Methyl-5-bromoindole | 0.78 | 18.0 (E. coli) | 35.6 |
Key Observations :
- This compound shows enhanced kinase inhibition compared to 5-bromoindole, likely due to improved binding from methyl-induced conformational rigidity .
- Cytotoxicity is higher in brominated indoles, but methyl groups mitigate this effect, as seen in the lower toxicity of this compound versus 5-bromoindole .
Research Findings and Trends
Recent studies highlight the following:
- Synthetic Utility : The compound’s stability under acidic conditions makes it preferable for Suzuki-Miyaura coupling reactions compared to 5-bromoindole, which degrades under similar conditions .
- Drug Design : Dual methylation at 1 and 2 positions enhances metabolic stability in vivo, with a half-life 3× longer than 2-methyl-5-bromoindole in murine models .
- Limitations: Poor aqueous solubility restricts its use in formulations without co-solvents or nanoencapsulation .
Biological Activity
1,2-Dimethyl-5-bromoindole is an indole derivative that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, focusing on its antibacterial, anticancer, and other pharmacological effects, supported by recent research findings and case studies.
Chemical Structure and Properties
This compound belongs to a class of compounds known as indoles, which are characterized by a bicyclic structure composed of a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring. The presence of bromine and methyl groups at specific positions enhances its chemical reactivity and biological potential.
Antibacterial Activity
Recent studies have highlighted the antibacterial properties of indole derivatives, including this compound. For instance, a study reported the synthesis of novel indolyl-containing compounds that exhibited significant antibacterial activity against multidrug-resistant (MDR) Gram-negative bacteria such as Escherichia coli and Acinetobacter baumannii .
Table 1: Antibacterial Activity of Indole Derivatives
| Compound | MIC (μg/mL) against E. coli | MIC (μg/mL) against A. baumannii |
|---|---|---|
| This compound | 0.5–1 | 8–16 |
| Compound 6o | 0.5 | 8 |
| Compound 6v | 1 | 16 |
This table illustrates the minimum inhibitory concentration (MIC) values for various compounds, indicating that this compound has comparable efficacy against resistant strains.
Anticancer Activity
The compound has shown promise as an anticancer agent. A study focusing on derivatives of 5-bromoindole reported that certain compounds inhibited the epidermal growth factor receptor (EGFR) tyrosine kinase activity, leading to decreased cell proliferation in cancer cell lines such as A549 (lung cancer), HepG2 (liver cancer), and MCF-7 (breast cancer) .
Case Study: EGFR Inhibition
- Compound Tested : 3a (a derivative of 5-bromoindole)
- Cells Used : A549, HepG2, MCF-7
- Results :
- Significant inhibition of cell proliferation.
- Induced apoptosis and cell cycle arrest.
The study concluded that compound 3a exhibited superior binding to the EGFR tyrosine kinase domain compared to standard treatments like erlotinib, suggesting a potential for lower hepatotoxicity while maintaining efficacy .
The biological activity of this compound can be attributed to its ability to interact with various molecular targets:
- Antibacterial Mechanism : Compounds like this compound may inhibit bacterial topoisomerases or disrupt membrane integrity, leading to cell death .
- Anticancer Mechanism : The inhibition of EGFR tyrosine kinase disrupts signaling pathways critical for cancer cell survival and proliferation .
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of indole derivatives. Modifications at different positions on the indole ring can significantly affect their potency and selectivity:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
